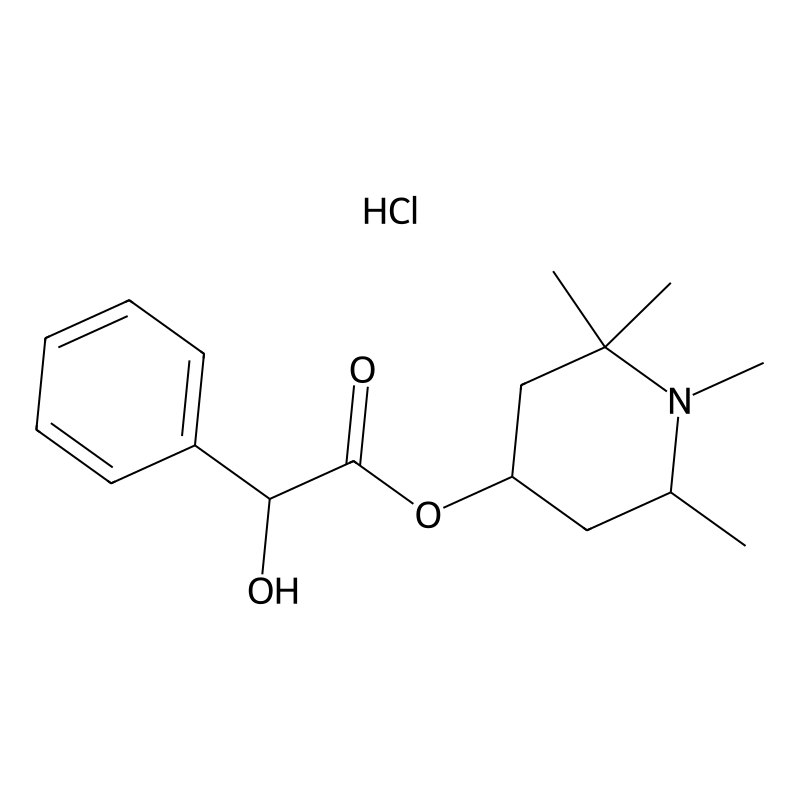

Eucatropine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Ophthalmological Treatments

Scientific Field: This application falls under the field of Ophthalmology .

Summary of the Application: Eucatropine hydrochloride, like other antimuscarinic drugs, is used in ophthalmological treatments . It’s often employed in topical applications for certain treatments, including the therapy of some kinds of myopia .

Methods of Application: The concentration and frequency of application can vary depending on the specific condition being treated .

Results or Outcomes: The use of antimuscarinic drugs like Eucatropine hydrochloride in the treatment of myopia has been found to be effective . For instance, low-dose atropine eye drops have been shown to retard myopia progression .

Application in Human Medicine

Scientific Field: This application falls under the field of Human Medicine .

Results or Outcomes: The outcomes of using Eucatropine hydrochloride in human medicine can vary greatly depending on the specific condition being treated. As an anticholinergic agent, it can help manage a variety of conditions related to the nervous system .

Application in Veterinary Medicine

Scientific Field: This application falls under the field of Veterinary Medicine .

Methods of Application: The methods of application can vary depending on the specific condition being treated and the type of animal. These can include oral administration, intravenous injection, or topical application .

Results or Outcomes: The outcomes can vary greatly depending on the specific condition being treated. Anticholinergic agents are generally effective in managing a variety of conditions related to the nervous system in animals .

Application in Pharmacology

Scientific Field: This application falls under the field of Pharmacology .

Summary of the Application: Eucatropine hydrochloride, as an anticholinergic agent, has various applications in pharmacology. It acts as an antagonist of muscarinic cholinergic receptors, which means it can block the action of acetylcholine, a neurotransmitter, at muscarinic receptors in the nervous system .

Results or Outcomes: The outcomes of using Eucatropine hydrochloride in pharmacology can vary greatly depending on the specific condition being treated. As an anticholinergic agent, it can help manage a variety of conditions related to the nervous system .

Eucatropine hydrochloride is a synthetic compound with the molecular formula C17H26ClNO3, commonly utilized as a mydriatic agent in ophthalmology. Its primary function is to dilate the pupils, facilitating eye examinations and surgical procedures. The compound is a derivative of atropine, a well-known alkaloid, and acts as a competitive antagonist at muscarinic acetylcholine receptors, thereby blocking the effects of acetylcholine in the eye .

Eucatropine hydrochloride acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) [1, 2]. Acetylcholine is a neurotransmitter involved in numerous physiological processes, including muscle contraction, glandular secretion, and pupil constriction. By binding to mAChRs, eucatropine hydrochloride blocks the binding of acetylcholine, thereby preventing its effects.

In the context of the eye, this antagonism leads to mydriasis (pupil dilation) and cycloplegia (inability to focus on near objects) [3]. These effects are valuable for ophthalmic examinations and certain surgical procedures.

Citation:

- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of α-hydroxybenzeneacetic acid and 1,2,2,6-tetramethyl-4-piperidinol.

- Oxidation: The compound can also be oxidized, particularly at the piperidine ring, leading to various oxidized products. Common reagents for these reactions include potassium permanganate and hydrogen peroxide.

Common Reagents and Conditions- Hydrolysis: Water along with hydrochloric acid or sodium hydroxide.

- Oxidation: Potassium permanganate or hydrogen peroxide.

Eucatropine hydrochloride exhibits significant biological activity as an anticholinergic agent. By antagonizing muscarinic acetylcholine receptors, it effectively causes:

- Mydriasis: Dilation of the pupils.

- Cycloplegia: Inhibition of accommodation, preventing focus on near objects.

These effects are particularly valuable in ophthalmic applications, allowing for enhanced visibility during examinations and surgeries .

The synthesis of Eucatropine hydrochloride typically involves the esterification of α-hydroxybenzeneacetic acid with 1,2,2,6-tetramethyl-4-piperidinol. This reaction is catalyzed by hydrochloric acid to form the hydrochloride salt. In industrial settings, this process is scaled up to optimize yield and purity through controlled reaction conditions.

Eucatropine hydrochloride has diverse applications across various fields:

- Ophthalmology: Used as a mydriatic agent for pupil dilation during eye examinations.

- Pharmacology: Acts as an anticholinergic agent in managing conditions related to the nervous system.

- Veterinary Medicine: Administered for similar purposes in animals as in human medicine .

Research indicates that Eucatropine hydrochloride interacts significantly with muscarinic acetylcholine receptors. Its antagonistic action disrupts normal physiological processes mediated by acetylcholine. This characteristic makes it useful in both therapeutic contexts and pharmacological studies aimed at understanding neurotransmitter systems .

Eucatropine hydrochloride shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Atropine | High | Mydriatic agent | Naturally occurring alkaloid |

| Scopolamine | Moderate | Motion sickness treatment | Crosses the blood-brain barrier |

| Tropicamide | Moderate | Mydriatic agent | Shorter duration of action compared to Eucatropine |

| Ipratropium bromide | Low | Asthma treatment | Primarily used as a bronchodilator |

Eucatropine hydrochloride's unique profile lies in its specific application in ophthalmology and its structural derivation from atropine, making it particularly effective for pupil dilation without significant systemic effects .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic